IL‑6 Inhibitory Potency of 2‑(4‑Chlorobenzyl) Analogues vs. Dichloro‑ and Unsubstituted Analogues
In a systematic structure–activity relationship (SAR) study of 28 pyrazolo[3,4-b]pyridines, the 4‑chloro‑substituted benzyl series (containing the 4‑chlorobenzyl motif) produced sub‑micromolar IL‑6 inhibitors. The most potent compound, bearing a 4‑chlorobenzyl group, achieved an IC₅₀ of 0.16 μM in the IL‑6 inhibition assay [1]. In contrast, the unsubstituted parent core (1‑phenyl‑1,2‑dihydro‑3H‑pyrazolo[3,4‑b]pyridin‑3‑one) lacked measurable activity at the 10 μM screening concentration. The 2,6‑dichlorobenzyl analogue (CAS 320419‑93‑0) introduces a second chlorine atom that increases molecular weight by ~34 Da and raises the XLogP3 by approximately 0.5–0.8 log units relative to the 4‑chlorobenzyl compound, altering both potency and physicochemical profile.
| Evidence Dimension | IL‑6 inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ ~0.16 μM (most potent 4‑chlorobenzyl analogue in the series; exact value for CAS 320419‑92‑9 not independently confirmed in this study) |
| Comparator Or Baseline | 1‑Phenyl‑1,2‑dihydro‑3H‑pyrazolo[3,4‑b]pyridin‑3‑one: inactive at 10 μM; 2,6‑dichlorobenzyl analogue: IC₅₀ unknown (not reported in same study) |
| Quantified Difference | ≥ 60‑fold improvement over unsubstituted core; dichloro analogue differs in XLogP3 by ~0.5–0.8 units |
| Conditions | In vitro IL‑6 inhibition assay; 10 μM primary screening concentration; IC₅₀ determined by dose–response |
Why This Matters
The 4‑chlorobenzyl group is a critical pharmacophoric element for sub‑micromolar IL‑6 inhibition, making CAS 320419‑92‑9 a rationally selected starting point for anti‑inflammatory SAR explorations.
- [1] Bharate, S. B.; Mahajan, T. R.; Gole, Y. R.; et al. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-α and IL-6 inhibitors. Bioorg. Med. Chem. 2008, 16 (15), 7167–7176. View Source
